3-Fluoro-4-(trifluoromethoxy)phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

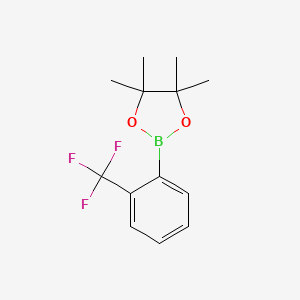

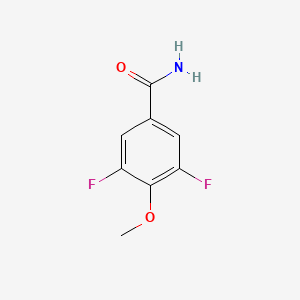

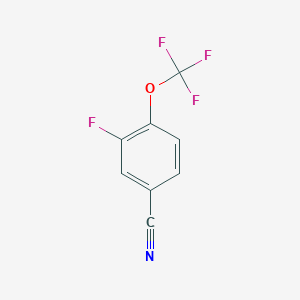

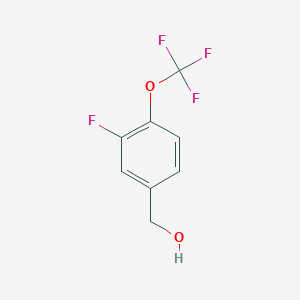

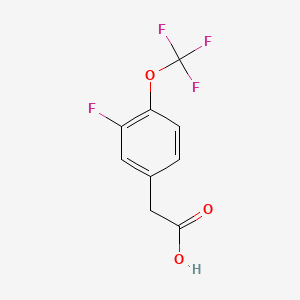

3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is 1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Fluoro-4-(trifluoromethoxy)phenylacetic acid has a boiling point of 64-66°C .Applications De Recherche Scientifique

3-Fluoro-4-(trifluoromethoxy)phenylacetic acid: is a chemical compound with several applications in scientific research. Below are six unique applications, each detailed in its own section:

Drug Synthesis Building Block

This compound is commonly used as a building block in the synthesis of various drugs. It has been utilized in creating nonsteroidal anti-inflammatory drugs (NSAIDs), antidiabetic agents, and antihypertensive agents due to its unique chemical properties .

Agrochemical Synthesis

It serves as an intermediate in the synthesis of agrochemicals, contributing to the development of products used in agriculture to protect crops and improve yields .

Specialty Chemicals Production

The compound is involved in the production of specialty chemicals, which have specific applications across different industries, including electronics, plastics, and more .

PPARγ/δ Dual Agonists Synthesis

It has been used as an intermediate to synthesize PPARγ/δ dual agonists via solid-phase parallel synthesis, which are compounds with potential therapeutic applications .

Antagonists for Human A2B Adenosine Receptor

The compound has been utilized to prepare heterocyclic xanthine derivatives that act as highly potent and selective antagonists for the human A2B adenosine receptor .

Proteomics Research

It is also used in proteomics research, which involves the study of proteomes and their functions. The compound can be a part of biochemical assays and other experimental protocols .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid may interact with palladium catalysts and other organic groups in these reactions.

Mode of Action

In the context of suzuki–miyaura coupling reactions, it can be inferred that the compound may participate in the formation of carbon-carbon bonds . This involves the transfer of organic groups from boron to palladium, a process known as transmetalation .

Biochemical Pathways

It is known that similar compounds have been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors and pa-824 analogs for use as antituberculosis drugs . This suggests that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid may influence these biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

It is known that similar compounds have been used in the synthesis of biologically active molecules , suggesting that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid release to the environment .

Propriétés

IUPAC Name |

2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBCHAZFNGSWSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242496 |

Source

|

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886761-70-2 |

Source

|

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.